molecular formula C15H13FN2O2 B1392576 Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 1243047-46-2

Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No. B1392576
M. Wt: 272.27 g/mol
InChI Key: FOIIXTBQBRWHHI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, also known as MFC, is a chemical compound that has been studied for its potential applications in scientific research. MFC is a derivative of fluoroindole, which is a heterocyclic aromatic compound. It is also a fluorinated analogue of indole-2-carboxylic acid and has been extensively studied for its chemical and biological properties. MFC has been found to have a wide range of applications in scientific research due to its unique structure and properties.

Scientific Research Applications

Chemistry and Synthesis

Research in the field of chemistry has focused on the synthesis and chemical properties of compounds related to Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. For example, studies on indole synthesis provide a foundational understanding of how such compounds can be synthesized and modified for various applications, including pharmaceuticals and materials science. Indole alkaloids, which share a structural similarity with the compound , have long been a subject of interest due to their complex structures and biological activities. Various synthetic strategies have been developed to construct the indole skeleton, which is central to numerous natural products and pharmaceuticals (Taber & Tirunahari, 2011).

Pharmacological Applications

In the realm of pharmacology, compounds similar to Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate have been explored for their potential therapeutic applications. For instance, fluorinated compounds, such as 5-fluorouracil (5-FU), have been extensively studied for their anticancer properties. These compounds are used in treating various cancers by incorporating into RNA and DNA, thereby disrupting the normal function and replication of cancer cells. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that enhance the efficacy and precision of fluorinated pyrimidines in cancer treatment (Gmeiner, 2020).

Mechanisms of Action

Understanding the mechanisms by which these compounds exert their effects is crucial for their development into effective therapies. The inhibition of specific enzymes, interaction with DNA and RNA, and the induction of cell death in cancer cells are among the mechanisms investigated. For example, the action of 5-FU involves inhibiting the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. Research has also explored new potential mechanisms and targets that could be exploited for cancer therapy using fluorinated compounds (Gmeiner, 2020).

properties

IUPAC Name

methyl 5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-17-12-6-5-10(16)9-11(12)13(14(17)15(19)20-2)18-7-3-4-8-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIIXTBQBRWHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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